molecular formula C12H7FO3S B6399246 4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95% CAS No. 1261904-18-0

4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95%

Cat. No. B6399246
CAS RN: 1261904-18-0
M. Wt: 250.25 g/mol
InChI Key: LSDQQMKZMQZBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid (FTFBA) is a synthetic organic compound that has found a wide range of applications in the scientific and medical fields. It has been used in various research experiments, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.

Mechanism of Action

4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95% has been found to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. It has been found to inhibit the activity of cytochrome P450 enzymes by binding to the heme group of the enzyme and preventing the enzyme from carrying out its normal function. This inhibition has been found to be reversible, meaning that the enzyme can resume its normal activity once the 4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95% has been removed from the enzyme.
Biochemical and Physiological Effects
4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, as well as to modulate the activity of certain hormones. It has also been found to interact with certain proteins and to affect the expression of certain genes. Additionally, 4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95% has been found to have an anti-inflammatory effect, as well as an effect on the regulation of blood glucose levels.

Advantages and Limitations for Lab Experiments

4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One advantage of 4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95% is that it can be used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of certain compounds. Additionally, 4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95% is relatively stable and can be stored for long periods of time. However, 4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95% is also limited by its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95% is not as widely available as some other compounds, which can make it difficult to obtain.

Future Directions

There are several potential future directions for the use of 4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95% in research experiments. One potential direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the laboratory, such as its use in drug discovery and development. Additionally, further research could be conducted into its potential therapeutic applications, such as its use in the treatment of certain diseases. Finally, further research could be conducted into its potential toxicity, as well as its potential for adverse effects.

Synthesis Methods

4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95% can be synthesized from 4-hydroxybenzoic acid and 2-formylthiophene through a multi-step process. The first step involves the condensation of 4-hydroxybenzoic acid and 2-formylthiophene in the presence of an acid catalyst to produce a thiophene-containing carboxylic acid. The second step involves the conversion of the carboxylic acid to a thiophene-containing ester through a reaction with a suitable alcohol. The third step involves the reaction of the ester with a fluorinating agent to produce 4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95%.

Scientific Research Applications

4-(2-Formylthiophen-4-yl)-3-fluorobenzoic acid, 95% has been used in numerous scientific research studies. It has been used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of certain compounds. It has also been used to study the structure and reactivity of certain compounds, as well as their potential applications in the laboratory.

properties

IUPAC Name

3-fluoro-4-(5-formylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FO3S/c13-11-4-7(12(15)16)1-2-10(11)8-3-9(5-14)17-6-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDQQMKZMQZBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689473
Record name 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261904-18-0
Record name 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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